3-O-beta-D-Galactopyranosyl-D-arabinose

Description

Significance of Disaccharides in Glycobiology and Complex Carbohydrate Structures

Disaccharides, formed by the linkage of two monosaccharide units, are fundamental components of a vast array of complex carbohydrates that are essential for life. In the realm of glycobiology, these molecules and the larger structures they form are recognized for their critical roles in cellular recognition, signaling, and adhesion. They are integral parts of glycoproteins and glycolipids, molecules that are ubiquitously present on cell surfaces and in the extracellular matrix. The specific nature of the monosaccharides and the stereochemistry of the glycosidic bond that connects them are paramount, as these features determine the three-dimensional shape of the carbohydrate and, consequently, its biological function. The disaccharide 3-O-beta-D-Galactopyranosyl-D-arabinose is found in many biological systems and is a key component of certain oligosaccharides and glycolipids. nih.govbiosynth.com

Historical Context of the Discovery and Initial Elucidation of this compound

The discovery and characterization of this compound are intrinsically linked to the broader investigation of complex plant cell wall glycoproteins, particularly arabinogalactan-proteins (AGPs). nih.gov AGPs are a highly diverse and extensively glycosylated family of proteins found throughout the plant kingdom, where they are involved in numerous aspects of growth and development. nih.govnih.gov Early research into the intricate structures of AGPs involved chemical degradation techniques, such as partial acid hydrolysis, to break down the complex polysaccharide chains into smaller, more manageable fragments.

Through these classical methods of structural elucidation, various disaccharide units were isolated and identified. The presence of this compound as a structural component of these larger glycans was revealed through such analytical work. While a singular "discovery" paper for the disaccharide itself is not prominent, its identification emerged from the collective efforts of scientists working to unravel the complex carbohydrate structures of AGPs. For instance, studies on gum arabic, a well-known AGP, have led to the isolation of similar disaccharide fragments. nih.gov The synthesis of this and related compounds has also been a key aspect of its study, allowing for the production of standards for analytical purposes and for further biological investigation. nih.gov

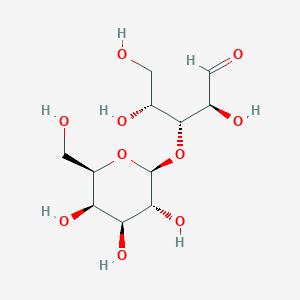

Definitive Structural Features and Glycosidic Linkage Specificity of this compound

The defining characteristic of this compound is its precise molecular architecture. It is a disaccharide composed of two different pentose (B10789219) and hexose (B10828440) sugars: D-arabinose and D-galactose. nih.gov The linkage between these two monosaccharides is highly specific. A beta-D-galactopyranosyl residue is attached to the 3-position of a D-arabinose sugar. biosynth.comnih.gov This is known as a β-(1→3) glycosidic linkage.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₁₀ | biosynth.comnih.govchemicalbook.com |

| Molecular Weight | 312.27 g/mol | biosynth.comnih.govchemicalbook.com |

| CAS Number | 6057-48-3 | biosynth.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2,4,5-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-4(15)10(5(16)2-13)21-11-9(19)8(18)7(17)6(3-14)20-11/h1,4-11,13-19H,2-3H2/t4-,5-,6-,7+,8+,9-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTRCZJSZGZSTB-XGWBRSPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976008 | |

| Record name | 3-O-Hexopyranosylpentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-48-3 | |

| Record name | Galarose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Galactosylarabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006057483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Hexopyranosylpentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of 3 O Beta D Galactopyranosyl D Arabinose

Identification in Fungal and Algal Species

Research has identified 3-O-beta-D-Galactopyranosyl-D-arabinose or its parent structures in various fungal and algal species. In the fungal kingdom, it has been reported in the yeast Hamamotoa singularis and is found within the cell walls of mushrooms such as Agaricus blazei. nih.govchemsynlab.com

Within the algal domain, the compound has been noted in red algae. chemsynlab.com Furthermore, Arabinogalactan (B145846) proteins (AGPs), which are rich in the molecular components of this disaccharide, are known to be present in lower plants, including various algae. nih.gov The compound has also been observed to have an inhibitory effect on the growth of the microalga Chlorella sorokiniana. chemsynlab.combiosynth.com

Table 1: Documented Occurrences of this compound in Fungal and Algal Species

| Kingdom | Species/Group | Finding | Reference(s) |

| Fungi | Hamamotoa singularis (Yeast) | Reported presence of the disaccharide. | nih.gov |

| Fungi | Agaricus blazei (Mushroom) | Identified as a component of cell wall heteropolysaccharides. | chemsynlab.com |

| Algae | Red Algae | Reported as a natural source. | chemsynlab.com |

| Algae | Chlorella sorokiniana (Microalga) | Compound exhibits growth-inhibitory activity against this species. | chemsynlab.combiosynth.com |

Detection in Mammalian Biological Systems as a Structural Component

While the most detailed characterization of this compound has occurred in the context of plant biology, the compound is also reported to be present in mammalian systems.

Several biochemical suppliers state that this compound is found in mammalian tissue. chemsynlab.combiosynth.com According to these sources, it functions as an important component of larger structures such as oligosaccharides and glycolipids. chemsynlab.combiosynth.com It is also suggested that the compound binds to fatty acids, which are crucial components of cell membranes. chemsynlab.combiosynth.com However, specific research detailing the isolation and structural elucidation of this disaccharide from mammalian oligosaccharides or glycolipids is not as extensively documented in publicly available literature as its role in plants.

Biosynthesis and Enzymatic Transformations of 3 O Beta D Galactopyranosyl D Arabinose

Precursor Biosynthesis and Interconversion Pathways of Monosaccharide Units

The formation of 3-O-beta-D-Galactopyranosyl-D-arabinose relies on the availability of its constituent monosaccharides, D-galactose and D-arabinose, in their activated nucleotide sugar forms: UDP-D-galactose and UDP-D-arabinose. The biosynthesis of these precursors in plant cells is a testament to the complex and interconnected network of carbohydrate metabolism.

UDP-Sugar Metabolism and Epimerization in Plant Cells

The biosynthesis of UDP-sugars is a fundamental process in plant cells, providing the necessary building blocks for the synthesis of a vast array of complex carbohydrates, including cell wall components. qmul.ac.uk The primary precursor for many of these nucleotide sugars is UDP-D-glucose (UDP-Glc), which is synthesized from glucose-1-phosphate and UTP by the enzyme UDP-Glc pyrophosphorylase. nih.gov

The pathway to UDP-D-galactose involves the epimerization of UDP-D-glucose at the C4 position, a reaction catalyzed by UDP-D-glucose 4-epimerase (UGE). nih.govnih.gov This reversible reaction is crucial for providing the galactosyl donors required for the synthesis of galactans and other galactose-containing glycans. nih.gov

The biosynthesis of UDP-D-arabinose follows a more intricate path, originating from UDP-D-glucose. UDP-Glc is first converted to UDP-D-glucuronic acid (UDP-GlcA), which is then decarboxylated to form UDP-D-xylose (UDP-Xyl). pnas.org The final and critical step in the de novo synthesis of UDP-L-arabinose is the 4-epimerization of UDP-D-xylose. nih.govnih.gov This reaction is catalyzed by UDP-D-xylose 4-epimerase, an enzyme encoded by the MUR4 gene in Arabidopsis thaliana. nih.govnih.gov The MUR4 protein is localized in the Golgi apparatus, which is consistent with its role in providing UDP-L-arabinose for the synthesis of arabinosylated cell wall polysaccharides. nih.govnih.gov While the focus here is on D-arabinose, the biosynthesis of L-arabinose is well-characterized and provides a model for understanding the generation of activated arabinose donors. The formation of UDP-D-arabinose would similarly rely on a specific epimerase acting on a suitable UDP-pentose precursor.

Glycosyltransferase-Mediated Formation of this compound Linkages

The creation of the specific glycosidic bond between D-galactose and D-arabinose is orchestrated by a class of enzymes known as glycosyltransferases (GTs). These enzymes exhibit remarkable specificity for both the donor sugar nucleotide and the acceptor molecule, ensuring the precise assembly of complex carbohydrate structures.

Characterization of Glycosyltransferase Substrate and Linkage Specificity

Plant genomes contain a large number of genes encoding UDP-glycosyltransferases (UGTs), which are responsible for transferring a glycosyl residue from a UDP-sugar donor to a variety of acceptor molecules. nih.gov While many plant UGTs utilize UDP-glucose as the sugar donor, a significant number also use other UDP-sugars, including UDP-galactose and UDP-arabinose. frontiersin.orgdtu.dk

The identification of a specific glycosyltransferase responsible for the synthesis of this compound remains a subject of ongoing research. However, studies on related enzymes provide insights into the potential characteristics of such a transferase. For instance, galactosyltransferases involved in the biosynthesis of arabinogalactan (B145846) proteins (AGPs) transfer galactose residues to galactan backbones. frontiersin.org One such enzyme, AtGALT29A from Arabidopsis, demonstrates β-1,6-galactosyltransferase activity, elongating galactan chains. frontiersin.org While this enzyme acts on a polysaccharide acceptor, it highlights the existence of galactosyltransferases that form β-linkages.

Furthermore, a tomato UGT, UGT91R1, has been shown to catalyze the transfer of arabinose from UDP-arabinose to a hexenyl-β-D-glucopyranoside acceptor, demonstrating that UGTs can utilize UDP-arabinose as a donor. nih.gov This enzyme, however, also accepts UDP-xylose as a donor, indicating a degree of flexibility in its substrate specificity. nih.gov A hypothetical glycosyltransferase for the synthesis of this compound would need to specifically recognize UDP-D-galactose as the donor and D-arabinose as the acceptor, and catalyze the formation of a β-1,3-linkage.

Regio- and Stereospecificity in Enzymatic Glycosylation Processes

Glycosyltransferases are known for their high degree of regio- and stereospecificity, which is crucial for the defined architecture of complex carbohydrates. researchgate.net This specificity ensures that the sugar moiety is transferred to the correct hydroxyl group of the acceptor molecule and that the newly formed glycosidic bond has the correct anomeric configuration (α or β). nih.gov

Plant UGTs typically operate through an inverting mechanism, employing a direct displacement SN2-like reaction. nih.govresearchgate.net This mechanism results in the inversion of the anomeric configuration of the sugar donor. For example, the transfer of a galactose residue from UDP-α-D-galactose would result in the formation of a β-D-galactosidic linkage. This is consistent with the β-linkage found in this compound.

The regioselectivity of a glycosyltransferase, determining which hydroxyl group of the acceptor molecule is glycosylated, is dictated by the specific amino acid residues lining the acceptor-binding pocket of the enzyme. researchgate.net For the synthesis of this compound, the glycosyltransferase must specifically recognize and position the D-arabinose acceptor in a way that the hydroxyl group at the C-3 position is presented for nucleophilic attack on the anomeric carbon of the UDP-D-galactose donor.

Glycoside Hydrolase-Mediated Degradation and Metabolic Recycling

The breakdown of this compound is carried out by glycoside hydrolases (GHs), a diverse group of enzymes that catalyze the hydrolysis of glycosidic bonds. The specificities of these enzymes are critical for the controlled degradation and recycling of carbohydrates.

Specificity of Arabinofuranosidases and Galactosidases Acting on this compound

The enzymatic cleavage of the β-1,3-galactosidic linkage in this compound would likely be performed by a β-galactosidase (EC 3.2.1.23). These enzymes are known to hydrolyze terminal, non-reducing β-D-galactosyl residues from a variety of substrates. nih.gov In the context of plant cell walls, β-galactosidases are involved in the modification of arabinogalactan proteins and other galactosylated polysaccharides. nih.govfrontiersin.org Some β-galactosidases from glycoside hydrolase family 42 (GH42) have been identified as arabinogalactan type I oligomer hydrolases, demonstrating their activity on complex galactose-containing substrates. nih.gov

In addition to β-galactosidases, α-L-arabinofuranosidases (EC 3.2.1.55) are crucial for the degradation of arabinose-containing polysaccharides. nih.govmdpi.com These enzymes typically remove α-L-arabinofuranosyl residues from the side chains of arabinoxylans and arabinans. nih.govmdpi.com While the target compound contains D-arabinose in a pyranose form, the study of arabinofuranosidases provides a framework for understanding the enzymatic cleavage of arabinosyl linkages.

A notable discovery is a novel 3-O-α-D-galactosyl-α-L-arabinofuranosidase (GAfase) from the gut bacterium Bifidobacterium longum. nih.gov This enzyme, belonging to GH family 39, specifically releases α-D-Galp-(1→3)-L-Ara from gum arabic arabinogalactan protein. nih.gov Although the stereochemistry of the linkage is different (α vs. β), this finding demonstrates the existence of glycoside hydrolases that can recognize and cleave a galactosyl-arabinose linkage at the 3-position of arabinose. The degradation of this compound in a biological system would likely involve a specific β-galactosidase with the ability to accommodate an arabinose moiety at the reducing end of the glycosidic bond.

Microbial Metabolism of Arabinose-Containing Glycans

Microorganisms, particularly those residing in the human gut, possess sophisticated enzymatic machinery to degrade complex plant polysaccharides, including those containing arabinose. Arabinose is a significant component of plant cell wall polysaccharides such as pectin (B1162225) and hemicellulose, where it exists in the form of arabinans and as side chains in arabinogalactans. whiterose.ac.uk The metabolism of these arabinose-containing glycans is crucial for the survival and proliferation of various gut bacteria.

The breakdown of complex arabinose-containing polysaccharides is a multi-step process involving a consortium of microbial enzymes. Bacteria and fungi produce a suite of hydrolytic enzymes to depolymerize arabinogalactans, including endo-β-(1,3), β-(1,4), and β-(1,6)-galactanases, as well as α-L-arabinofuranosidases and β-L-arabinopyranosidases. nih.gov

In the human gut, bacteria from the phylum Bacteroidetes are known to degrade the D-arabinan core of mycobacterial arabinogalactan. nih.govwhiterose.ac.uk Specific glycoside hydrolase families, such as GH172 and GH183, exhibit endo-D-arabinofuranase activity, cleaving the arabinan (B1173331) backbone. nih.govwhiterose.ac.uk

Bifidobacterium longum, a common gut commensal, demonstrates a cooperative mechanism for the degradation of gum arabic, which is an arabinogalactan protein. This process involves surface-anchored enzymes that sequentially break down the complex structure. asm.orgasm.org For instance, a 3-O-α-D-galactosyl-α-L-arabinofuranosidase has been identified in B. longum that releases the disaccharide α-D-Galp-(1→3)-L-Ara from gum arabic. asm.orgasm.org While this disaccharide has a different anomeric linkage and arabinose isomer compared to this compound, it highlights the capability of gut microbes to process galactose-arabinose linkages.

The table below summarizes key enzymes from various microorganisms involved in the degradation of arabinose-containing glycans.

| Enzyme Class | Specific Enzyme Example | Source Organism(s) | Substrate Specificity | Key Function |

| α-L-Arabinofuranosidase | BlArafE (multidomain) | Bifidobacterium longum | α-1,3/α-1,4-linked arabinofuranose in gum arabic AGP asm.orgasm.org | Cleavage of arabinose side chains |

| Endo-D-arabinanase | GH172 and GH183 family enzymes | Mycobacterium species, Dysgonomonas gadei | D-arabinan core of arabinogalactan nih.govwhiterose.ac.uk | Internal cleavage of the arabinan backbone |

| β-Galactosidase | β-GAL (EC 3.2.1.23) | Hypocrea jecorina | Non-reducing ends of β-D-galactose nih.gov | Release of terminal galactose residues |

| Endo-β-(1,3)-D-galactanase | Endo1,3GAL (EC 3.2.1.145) | Fungal species | β-(1,3)-D-galactose chains nih.gov | Internal cleavage of the galactan backbone |

The coordinated expression of enzymes required for arabinose-containing glycan degradation is often regulated by dedicated gene clusters known as polysaccharide utilization loci (PULs) or arabinan utilization (abfA) clusters. nih.govnih.gov These clusters encode for a range of proteins including glycoside hydrolases, transporters for the resulting oligosaccharides, and regulatory proteins.

In several gut bacteria, including Bifidobacterium longum, the presence of an abfA gene cluster is critical for the efficient utilization of arabinan. nih.gov These gene clusters have been identified in various commensal bacteria and are linked to beneficial metabolic outputs. nih.gov For example, a study on a termite gut microbial community identified a PUL containing genes for two GH43 arabinanases and two GH51 arabinofuranosidases, indicating a dedicated system for arabinan breakdown. nih.gov

The table below details representative arabinan utilization gene clusters found in gut microorganisms.

| Gene Cluster | Encoded Proteins | Organism(s) | Function |

| abfA cluster | α-L-arabinofuranosidases, transporters, regulatory proteins | Bifidobacterium longum and other commensal bacteria | Governs the utilization of arabinan nih.gov |

| Arabinan Utilization Locus | GH43 arabinanases, GH51 arabinofuranosidases, pentose (B10789219) metabolism pathway proteins | Bacteroides species from termite gut | Breakdown of the arabinan component of pectin nih.gov |

Once arabinose is liberated from complex glycans, it can be transported into the microbial cell and catabolized through the pentose phosphate (B84403) pathway. In many bacteria, dietary L-arabinose has been shown to modulate the composition and metabolic activity of the intestinal microbiota. nih.gov For instance, L-arabinose consumption can influence the metabolism of other dietary compounds by altering the gut microbial ecosystem. nih.gov The intake of arabinoxylan oligosaccharides (AXOS) has been demonstrated to have a bifidogenic effect, increasing the abundance of beneficial Bifidobacterium species and butyrate-producing bacteria in the gut. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of 3 O Beta D Galactopyranosyl D Arabinose

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of disaccharides like 3-O-beta-D-Galactopyranosyl-D-arabinose in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a near-complete assignment of proton and carbon signals can be achieved.

The anomeric proton (H-1') of the β-D-galactopyranosyl residue is a key indicator of the glycosidic linkage configuration. Its chemical shift and the magnitude of its coupling constant to H-2' (³J(H1',H2')) are diagnostic. For a β-linkage, a large coupling constant, typically around 8.0 Hz, is expected due to the trans-diaxial relationship between H-1' and H-2'.

Furthermore, Nuclear Overhauser Effect (NOE) experiments provide through-space distance information between protons. A key NOE correlation is expected between the anomeric proton of galactose (H-1') and the proton at the linkage site on the arabinose ring (H-3), directly confirming the 1→3 linkage. The relative intensities of various NOEs, combined with coupling constant analysis and computational modeling, allow for the determination of the preferred conformations around the glycosidic torsion angles, phi (Φ) and psi (Ψ).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is representative and may vary based on solvent and experimental conditions.

| Atom | Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | D-Arabinose | ~5.20 | ~93.0 |

| 2 | D-Arabinose | ~3.60 | ~68.5 |

| 3 | D-Arabinose | ~3.85 | ~82.0 |

| 4 | D-Arabinose | ~4.00 | ~69.0 |

| 5 | D-Arabinose | ~3.75 | ~62.0 |

| 1' | β-D-Galactopyranose | ~4.45 (d, J ≈ 8.0 Hz) | ~104.5 |

| 2' | β-D-Galactopyranose | ~3.55 | ~72.0 |

| 3' | β-D-Galactopyranose | ~3.65 | ~74.0 |

| 4' | β-D-Galactopyranose | ~3.90 | ~69.5 |

| 5' | β-D-Galactopyranose | ~3.70 | ~76.0 |

| 6' | β-D-Galactopyranose | ~3.80 | ~62.5 |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Linkage and Sequence Verification

Mass spectrometry (MS) is a powerful technique for confirming the primary structure of oligosaccharides, including molecular weight, sequence, and linkage positions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for carbohydrate analysis. researchgate.net

In a typical MALDI-TOF MS analysis of this compound, the molecule is co-crystallized with a matrix and ionized by a laser. The mass-to-charge ratio (m/z) of the resulting ions is measured. The expected molecular ion would be an adduct with a cation, such as sodium [M+Na]⁺, with an m/z value of approximately 335.27, corresponding to the molecular formula C₁₁H₂₀O₁₀Na⁺.

Tandem mass spectrometry (MS/MS) provides further structural detail through controlled fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the specific disaccharide isomer. nih.govnih.gov Glycosidic bond cleavages (B- and Y-type ions) confirm the monosaccharide composition, yielding fragments corresponding to the individual galactosyl and arabinosyl units. Cross-ring cleavages (A- and X-type ions) can provide evidence for the specific linkage position. For a 1→3 linkage, a characteristic fragmentation pattern would be observed that differs from other linkage isomers (e.g., 1→2, 1→4, or 1→5). This unique cleavage pattern allows for unambiguous verification of the disaccharide's linkage and sequence. nih.govresearchgate.net

Table 2: Expected Key Ions in MALDI-TOF MS/MS of this compound

| Ion Type | m/z (approx.) | Description |

| [M+Na]⁺ | 335.3 | Parent molecular ion with sodium adduct |

| Y₁ | 173.1 | Arabinose residue + Na⁺ |

| B₁ | 185.1 | Galactose residue - H₂O + Na⁺ |

| Z₁/Y₀ | 155.1 | Arabinose residue - H₂O + Na⁺ |

| ⁰,²A₂ | 215.2 | Cross-ring cleavage of the Arabinose unit |

Comparative Conformational Studies with Alpha-Linked Isomers and Related Disaccharides

The conformation of the β-(1→3) linkage in this compound is influenced by stereoelectronic factors, most notably the exo-anomeric effect. researchgate.net This effect generally favors a conformation where the glycosidic oxygen's lone pair orbitals can overlap with the anti-bonding orbital of the C1'-O5' bond, leading to specific ranges for the Φ and Ψ angles.

In contrast, an α-linked isomer, 3-O-alpha-D-Galactopyranosyl-D-arabinose, would exhibit a significantly different conformational preference. Studies on related α- and β-linked disaccharides show that the population of different rotamers around the glycosidic bond can vary substantially. nih.govacs.org Generally, α-linkages are considered more flexible than β-linkages. This difference in flexibility and preferred conformation can be attributed to the different steric and electronic environments imposed by the axial (in many α-anomers) versus equatorial (in many β-anomers) orientation of the glycosidic bond.

Comparative analysis with other related disaccharides, such as those with different linkage positions (e.g., β-(1→4) or β-(1→6)), also reveals significant conformational diversity. Each linkage type has a unique set of preferred Φ and Ψ angles, leading to distinct three-dimensional structures that are critical for specific biological recognition events. nih.gov

Table 3: General Conformational Tendencies of Alpha vs. Beta Glycosidic Linkages

| Feature | β-Linked (e.g., Title Compound) | α-Linked Isomer |

| Anomeric Bond | Typically equatorial | Typically axial |

| Flexibility | Generally more restricted | Generally more flexible |

| Exo-Anomeric Effect | Strong influence on conformation | Different stabilizing interactions |

| Preferred Conformation | Leads to a more extended, linear shape | Can lead to a more bent or kinked shape |

| Inter-residue H-bonding | Specific patterns possible | Different patterns possible |

Synthetic Methodologies for 3 O Beta D Galactopyranosyl D Arabinose and Its Derivatives

Chemoenzymatic Synthesis Strategies for Regioselective Glycosidic Bond Formation

Chemoenzymatic synthesis offers a powerful approach to overcome the challenges of regioselectivity in oligosaccharide synthesis. This strategy utilizes enzymes, such as glycosidases and glycosyltransferases, to catalyze the formation of glycosidic bonds with high specificity, often under mild reaction conditions that avoid the need for extensive protecting group manipulations.

For the synthesis of 3-O-beta-D-Galactopyranosyl-D-arabinose, a potential chemoenzymatic route involves the use of a β-galactosidase capable of catalyzing a transglycosylation reaction. In this approach, an activated galactose donor, such as p-nitrophenyl β-D-galactopyranoside, is incubated with D-arabinose as the acceptor in the presence of the enzyme. The enzyme facilitates the transfer of the galactosyl moiety to one of the hydroxyl groups of arabinose.

The success of this strategy hinges on the regioselectivity of the chosen β-galactosidase. While many β-galactosidases favor the formation of (1→6) linkages, enzymes from sources like Bacillus circulans have demonstrated a high propensity for forming (1→3) linkages with certain acceptors. researchgate.net The screening of various β-galactosidases would be a critical step in developing an efficient synthesis. The general principle of a transglycosylation reaction is outlined in the table below.

| Step | Description | Key Components |

| 1. Donor Activation | A suitable leaving group is attached to the anomeric carbon of the galactose molecule to increase its reactivity. | D-galactose, Activating agent (e.g., p-nitrophenol) |

| 2. Enzymatic Reaction | The activated galactose donor and the D-arabinose acceptor are incubated with a selected β-galactosidase. | Activated galactose donor, D-arabinose, β-galactosidase, Buffer solution |

| 3. Regioselective Glycosylation | The enzyme catalyzes the formation of the glycosidic bond, ideally at the 3-hydroxyl position of D-arabinose. | Enzyme-substrate complex |

| 4. Product Isolation | The desired disaccharide is separated from the reaction mixture, which may contain unreacted monosaccharides and other regioisomers. | Chromatography (e.g., HPLC) |

While specific reports on the chemoenzymatic synthesis of this compound are not abundant in the literature, the principles of enzymatic transglycosylation are well-established for the synthesis of other disaccharides. researchgate.net The development of such a method would offer a more environmentally friendly and potentially more efficient alternative to purely chemical synthesis.

Chemical Synthesis Approaches: Challenges and Recent Advancements

The chemical synthesis of this compound is a complex undertaking that requires a multi-step process involving the strategic use of protecting groups to ensure the formation of the correct glycosidic linkage and stereochemistry.

Challenges: The primary challenges in the chemical synthesis of this disaccharide include:

Regioselective Glycosylation: D-arabinose possesses multiple hydroxyl groups of similar reactivity. Differentiating between these to achieve glycosylation specifically at the C-3 position is a significant hurdle.

Stereocontrol: The formation of the β-glycosidic linkage is often challenging, as the α-anomer can be a competing product depending on the reaction conditions and the nature of the glycosyl donor and acceptor.

Protecting Group Strategy: A complex sequence of protection and deprotection steps is necessary to mask the reactive hydroxyl groups on both the galactose donor and the arabinose acceptor, leaving only the desired hydroxyl group on arabinose and the anomeric carbon on galactose available for reaction.

General Synthetic Approach: A plausible chemical synthesis would involve the following general steps:

Preparation of a Glycosyl Donor: A galactose derivative with a suitable leaving group at the anomeric position (e.g., a glycosyl halide or trichloroacetimidate) and protecting groups on the hydroxyls is prepared.

Preparation of a Glycosyl Acceptor: An arabinose derivative with a free hydroxyl group at the C-3 position and protecting groups on all other hydroxyls is synthesized.

Glycosylation Reaction: The glycosyl donor and acceptor are reacted in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.

Deprotection: All protecting groups are removed to yield the final product, this compound.

The choice of protecting groups is critical to the success of the synthesis. For example, benzyl (B1604629) ethers are commonly used for semi-permanent protection, while acyl groups can be employed for their neighboring group participation to favor the formation of 1,2-trans-glycosidic bonds (β-linkages for galactose).

| Stage | Key Objective | Common Reagents and Protecting Groups |

| Galactose Donor Preparation | Introduction of a leaving group at C-1 and protection of hydroxyls. | Benzyl bromide (BnBr), Acetic anhydride (B1165640) (Ac₂O), Trichloracetonitrile (CCl₃CN) |

| Arabinose Acceptor Preparation | Selective deprotection of the C-3 hydroxyl group. | Diol protection (e.g., isopropylidene ketal), Orthoester formation |

| Glycosylation | Formation of the β-(1→3) glycosidic linkage. | Silver triflate (AgOTf), Trimethylsilyl triflate (TMSOTf) |

| Final Deprotection | Removal of all protecting groups. | Hydrogenolysis (for benzyl groups), Saponification (for acyl groups) |

Recent advancements in carbohydrate chemistry, such as the development of new glycosylation methods and more efficient protecting group strategies, continue to facilitate the synthesis of complex oligosaccharides like this compound.

Preparation of Radiolabeled or Chemically Modified Analogs for Biochemical Probes and Assays

Radiolabeled and chemically modified analogs of this compound are valuable tools for studying the biological roles of this disaccharide and its derivatives. For instance, a tritiated analog of a derivative of this compound has been synthesized to serve as a tracer in biochemical studies. nih.gov

A reported synthesis of a radiolabeled derivative involved a multi-step chemoenzymatic sequence starting from 1-N-Benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine, which is itself synthesized from this compound. nih.gov The introduction of the tritium (B154650) label was achieved through the oxidation of the C-6' hydroxyl group of the galactose residue, followed by reduction with a tritiated reducing agent.

Synthetic Scheme for a Tritiated Derivative:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Benzylamine | 1-N-Benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine | Preparation of the starting material for labeling. |

| 2 | 1-N-Benzyl-3-O-beta-D-galactopyranosyl-D-arabinosylamine | D-galactose oxidase | C-6' aldehyde intermediate | Oxidation of the primary alcohol to an aldehyde. |

| 3 | C-6' aldehyde intermediate | Potassium borotritide (KB³H₄) | N-benzyl-3-O-beta-D-[6-³H]galactopyranosyl-D-arabinosylamine | Introduction of the tritium label via reduction. |

| 4 | N-benzyl-3-O-beta-D-[6-³H]galactopyranosyl-D-arabinosylamine | Further chemical modifications (e.g., conversion to a glucononitrile derivative, hydrogenolysis, N-acetylation) | N-acetyllactosamine containing a D-[6-³H]galactopyranosyl group | Conversion to the final target molecule for use in biochemical assays. nih.gov |

This example illustrates how this compound can serve as a precursor for the synthesis of more complex, labeled molecules. The ability to introduce isotopic labels or other chemical modifications is essential for elucidating the metabolic pathways and molecular interactions of this and related carbohydrates.

Biological Roles and Molecular Mechanisms of 3 O Beta D Galactopyranosyl D Arabinose in Non Clinical Systems

Contribution to Plant Cell Wall Biomechanics and Development

The compound 3-O-beta-D-Galactopyranosyl-D-arabinose is a constituent of Type II arabinogalactans (AGs), which are major glycan components of arabinogalactan (B145846) proteins (AGPs). nih.govnih.gov AGPs are highly glycosylated, hydroxyproline-rich proteins found ubiquitously in the plant kingdom, where they are located in the cell wall and anchored to the plasma membrane. nih.gov These proteoglycans are crucial for various aspects of plant life, including cell expansion, tissue development, and signaling, thereby contributing significantly to the biomechanical properties of the plant cell wall. nih.gov

The structural integrity of plant cell walls is heavily dependent on the intricate network of polysaccharides, including cellulose, hemicellulose, and pectin (B1162225). Type II arabinogalactans, which contain the this compound linkage, are key components of this matrix. They consist of a β-(1,3)-galactan backbone with numerous β-(1,6)-galactan side chains. nih.gov These side chains can be further substituted with other sugars, including L-arabinose. nih.gov

Table 1: Key Polysaccharide Components of the Plant Cell Wall

| Polysaccharide/Component | Main Chain Structure | Side Chain Components/Features | Relevance of this compound |

|---|---|---|---|

| Pectin (Rhamnogalacturonan I) | Alternating (1,4)-α-D-galacturonic acid and (1,2)-α-L-rhamnose | Arabinans, Galactans, and Arabinogalactans (Type I and II) attached to rhamnose residues. nih.gov | Found within the Type II arabinogalactan side chains that modify pectin properties. |

| Arabinogalactan Protein (AGP) | Hydroxyproline-rich protein core | Heavily glycosylated with Type II arabinogalactans. nih.gov | The disaccharide is a structural unit of the complex Type II arabinogalactan glycan. |

| Type II Arabinogalactan | β-(1,3)-D-galactopyranose backbone | β-(1,6)-D-galactopyranose side chains, which can be terminated with L-arabinose, among other sugars. nih.govnih.gov | The β-(1,3) linkage between galactose and arabinose is a core structural motif. |

Arabinogalactan proteins are implicated in a wide array of developmental processes, including cell proliferation, differentiation, and programmed cell death. Their function as signaling molecules is tied to the structural information encoded in their complex glycan chains. The degradation of AGPs, either as part of normal development or due to pathogen attack, can release oligosaccharide fragments that act as signaling molecules. nih.gov

These fragments, potentially including structures related to this compound, can be perceived by the plant as damage-associated molecular patterns (DAMPs), triggering defense responses and reinforcing the cell wall. nih.gov Therefore, the specific glycan structures within AGPs are not only critical for the physical properties of the cell wall but also for the plant's ability to sense and respond to both internal developmental cues and external environmental stresses. nih.gov

Role in Microbial Carbohydrate Utilization and Host-Microbe Interactions

The complex polysaccharides of the plant cell wall, including arabinogalactans, represent a significant nutrient source for various microorganisms. The ability of a microbe to utilize these substrates depends on its enzymatic repertoire.

Certain gut microbes, such as specific strains of Bifidobacterium longum, have evolved sophisticated enzymatic systems to deconstruct and assimilate complex plant fibers like gum arabic, which is an arabinogalactan protein. nih.gov Research has identified novel glycoside hydrolases (GH) capable of targeting specific linkages within these complex structures.

A study on B. longum subsp. longum led to the characterization of a novel enzyme from the GH39 family, named 3-O-α-d-galactosyl-α-l-arabinofuranosidase (GAfase). nih.gov This enzyme was shown to specifically cleave the terminal linkages of AGP side chains. While its highest activity was observed on an α-linked isomer, the research demonstrated its capability to release various disaccharides from gum arabic and larch arabinogalactans. nih.gov This exemplifies the molecular mechanism of substrate recognition, where microbial enzymes specifically target the intricate structures found in plant AGPs. The degradation of these complex carbohydrates into smaller units, such as disaccharides, is the first critical step in their utilization by the microorganism. nih.gov

**Table 2: In Vitro Enzymatic Activity of GAfase from *Bifidobacterium longum***

| Substrate | Released Product(s) | Relative Activity | Significance |

|---|---|---|---|

| Gum Arabic AGP | α-d-Galp-(1→3)-l-Ara and β-l-Arap-(1→3)-l-Ara | High | Demonstrates ability to degrade complex, naturally occurring AGPs. nih.gov |

| Larch AGP | β-l-Arap-(1→3)-l-Ara | Moderate | Shows activity on different types of plant-derived arabinogalactans. nih.gov |

| Synthetic Substrate (α-d-Galp-(1→3)-α-l-Araf-OMe) | - | 594-fold higher than β-linked substrate | Confirms high specificity for the α-galactosyl-arabinofuranoside linkage. nih.gov |

Structural and Functional Contribution to Mammalian Glycoconjugates, including Cell Membrane Components

Beyond the plant kingdom, the disaccharide 3-O-(beta-D-Galactopyranosyl)-D-arabinose has been reported to be present in mammalian tissues. biosynth.comchemsynlab.com It is considered an important component of more complex structures such as oligosaccharides and glycolipids. biosynth.comchemsynlab.com Glycolipids are integral components of cell membranes, where they contribute to membrane stability and are involved in cell-cell recognition and signaling processes. The presence of this disaccharide as a structural unit within these mammalian glycoconjugates suggests it plays a role in the fundamental architecture and function of cell surfaces. biosynth.com

Molecular-Level Interactions in Carbohydrate-Protein Recognition and Ligand Binding (In Vitro Studies)

The biological activity of carbohydrates is fundamentally dictated by their three-dimensional shape and the specific arrangement of their hydroxyl groups, which mediate interactions with proteins like enzymes and lectins. The conformation of 3-O-beta-D-galactopyranosyl-l-arabinose has been studied to understand how its structure influences its function. carta-evidence.org

Research comparing the β-linked form of the disaccharide to its α-linked isomer reveals significant differences in their spatial arrangement. carta-evidence.org This conformational distinction is critical, as it determines how the molecule presents itself for binding to a protein's active site. The specific β-glycosidic bond creates a unique three-dimensional structure that governs its potential biological interactions. carta-evidence.org This structural nuance is essential for the specific recognition by enzymes, as seen in microbial degradation pathways, and by lectins involved in cellular adhesion and signaling. The insights from such in vitro conformational studies are valuable for understanding the basis of carbohydrate-protein recognition and have implications for the study of glycobiology. carta-evidence.org

Advanced Analytical Methodologies for 3 O Beta D Galactopyranosyl D Arabinose Research

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis (e.g., HPLC, GPC)

Chromatographic techniques are fundamental in oligosaccharide research for isolating compounds from complex mixtures, purifying them to a high degree, and performing quantitative analysis. nih.gov Due to the similar physicochemical properties of sugars, methods that provide high-resolution separation are essential. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disaccharides. For non-UV absorbing molecules like 3-O-beta-D-Galactopyranosyl-D-arabinose, HPLC systems are often coupled with specialized detectors. Refractive Index (RI) detectors are common, though they are sensitive to temperature and pressure fluctuations. More advanced detection is achieved with Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). Amine-modified silica (B1680970) columns or specialized carbohydrate columns are frequently used stationary phases that operate in hydrophilic interaction liquid chromatography (HILIC) mode, which is well-suited for separating polar compounds like sugars.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size. wikipedia.org This technique is particularly useful for determining the molecular weight and purity of oligosaccharides. eag.com In GPC, a solution of the analyte is passed through a column packed with a porous gel. eag.com Larger molecules are excluded from the pores and elute more quickly, while smaller molecules, like disaccharides, penetrate the pores to varying extents and have a longer retention time. eag.com GPC can effectively separate this compound from larger polysaccharides or smaller monosaccharide contaminants. lucideon.com The technique is often calibrated using a series of well-characterized oligosaccharide standards to generate a curve of log(molecular weight) versus retention time. researchgate.net

| Technique | Principle of Separation | Primary Application | Common Detectors | Strengths | Limitations |

|---|---|---|---|---|---|

| HPLC (HILIC mode) | Partitioning based on polarity between a polar stationary phase and a less polar mobile phase. | Quantitative analysis, high-resolution separation from isomeric disaccharides. | RI, ELSD, Mass Spectrometry (MS). | High resolution and sensitivity, well-established methods. nih.gov | Requires derivatization for UV detection, RI detector sensitivity to physical conditions. |

| GPC/SEC | Separation based on molecular size (hydrodynamic volume). wikipedia.org | Purity assessment, molecular weight determination, separation from polymers and monomers. eag.comlucideon.com | Refractive Index (RI). | Provides information on molecular size distribution, little chance of analyte loss. lucideon.com | Lower resolution for isomers of the same size, requires specific standards for accurate molecular weight calibration. wikipedia.org |

Spectroscopic (beyond basic identification) and Calorimetric Methods for Advanced Characterization and Interaction Studies

Beyond initial identification, advanced spectroscopic and calorimetric methods provide deep insights into the three-dimensional structure of this compound and its non-covalent interactions with other biomolecules.

Advanced Spectroscopic Methods: While NMR and basic mass spectrometry are used for primary structure elucidation, more sophisticated techniques are required to resolve subtle structural details, such as anomeric configurations and gas-phase conformations. researchgate.net

Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge. Cyclic IMS (cIMS), with its high resolving power, can separate different anomers (isomers differing at the anomeric carbon) of disaccharides. researchgate.net This allows for detailed characterization of the specific isomeric form of this compound present in a sample.

Infrared Ion Spectroscopy (IRIS): When coupled with mass spectrometry, IRIS provides vibrational fingerprint spectra of mass-selected ions. researchgate.net This can be used to confirm the exact position of glycosidic linkages and other structural features by comparing experimental spectra with those predicted by ab initio calculations. researchgate.net

Tandem Mass Spectrometry (MS/MS): Advanced MS/MS techniques are crucial for carbohydrate sequencing. nih.gov By carefully controlling the fragmentation of the disaccharide ion, one can deduce the nature of the glycosidic bond and the identity of the constituent monosaccharides. researchgate.net

Calorimetric Methods: Calorimetry directly measures the heat changes associated with chemical processes, providing invaluable thermodynamic data on binding interactions.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for studying the binding of carbohydrates to proteins or other molecules in solution. nih.govyoutube.com It directly measures the heat released or absorbed during a binding event. youtube.com By titrating a solution of this compound into a sample cell containing a target molecule (e.g., a lectin or enzyme), one can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govrsc.org The binding constants for this compound with certain molecules have been determined using this method. biosynth.comchemsynlab.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to study the thermal stability of molecules and the energetic changes associated with phase transitions. nih.gov In the context of this compound, DSC can be used to study its interaction with proteins in lyophilized states, revealing how the sugar might act as a lyoprotectant by observing shifts in melting or crystallization temperatures. nih.gov

| Parameter | Symbol | Description | Significance for Interaction Studies |

|---|---|---|---|

| Association Constant (Binding Affinity) | Kₐ | The equilibrium constant for the binding reaction; inverse of the dissociation constant (Kₐ = 1/Kₐ). | Quantifies the strength of the interaction between this compound and a binding partner. rsc.org |

| Binding Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. | Defines the molar ratio of the interacting species in the complex. nih.gov |

| Enthalpy of Binding | ΔH | The heat change upon binding, reflecting changes in bond formation and conformation. | Indicates whether the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonding). rsc.org |

| Entropy of Binding | ΔS | The change in the degree of disorder of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. rsc.org |

Enzymatic Assays for Detection, Activity Profiling, and Mechanistic Studies

Enzymatic methods offer high specificity and sensitivity for the detection and study of carbohydrates and the enzymes that process them. nih.gov

Enzymatic Assays for Detection: Direct measurement of this compound can be challenging. A common strategy involves its enzymatic hydrolysis into constituent monosaccharides, D-galactose and D-arabinose, which are then quantified. Commercially available kits provide a reliable means for this analysis. libios.frmegazyme.comneogen.com The principle often involves a series of coupled enzymatic reactions that culminate in the production or consumption of a chromophore, typically NADH, which can be measured spectrophotometrically at 340 nm. libios.frneogen.com A typical assay involves:

Hydrolysis: An appropriate glycosidase is used to cleave the β-(1→3) linkage, releasing D-galactose and D-arabinose.

Detection: The released D-galactose is then measured. For instance, the enzyme β-galactose dehydrogenase catalyzes the oxidation of D-galactose in the presence of NAD⁺ to produce D-galactono-lactone and NADH. google.com The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of D-galactose, and thus to the amount of the original disaccharide. google.com The inclusion of galactose mutarotase (B13386317) ensures the rapid conversion of α-D-galactose to the β-anomer, which is the substrate for the dehydrogenase, accelerating the reaction. megazyme.comgoogle.com

Activity Profiling and Mechanistic Studies: To understand the biological function of this compound, it is crucial to identify and characterize the enzymes that synthesize, degrade, or bind to it. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy for this purpose. frontiersin.orgacs.org ABPP uses activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (a "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin). acs.orgportlandpress.com These probes form a covalent, irreversible bond with the active site of a target enzyme, allowing for its detection and identification within complex biological mixtures. nih.gov For studying enzymes that interact with this compound, an ABP could be designed with a similar disaccharide structure. This would enable:

Dynamic Profiling: Visualizing the activity of specific glycosidases in secretomes or cell lysates under different conditions (e.g., varying pH, temperature, or growth substrate). acs.orgnih.gov

Enzyme Discovery: Identifying novel enzymes from uncharacterized genomes or metagenomes that recognize this specific disaccharide structure. dtu.dk

Mechanistic Insights: Investigating enzyme inhibition and providing information on substrate specificity and catalytic mechanisms. portlandpress.com

| Method | Principle | Application | Example |

|---|---|---|---|

| Quantitative Enzymatic Assay | Hydrolysis of the disaccharide followed by specific enzymatic quantification of a resulting monosaccharide (e.g., D-galactose) via a coupled reaction producing a detectable signal (e.g., NADH). google.com | Detection and quantification of the disaccharide in various samples. megazyme.com | Use of β-galactose dehydrogenase and galactose mutarotase to measure D-galactose released after hydrolysis. libios.frgoogle.com |

| Activity-Based Protein Profiling (ABPP) | Utilizes covalent, active-site directed probes with reporter tags to label and identify active enzymes in complex proteomes. frontiersin.orgacs.org | Discovery, functional annotation, and dynamic profiling of enzymes that bind or process the disaccharide. portlandpress.comdtu.dk | A probe mimicking the galactosyl-arabinose structure could be synthesized to label specific glycoside hydrolases. |

Future Directions and Emerging Research Avenues for 3 O Beta D Galactopyranosyl D Arabinose

Integration into High-Throughput Glycomics and Glycoproteomics Platforms

The structural elucidation and quantification of specific glycan motifs like 3-O-beta-D-Galactopyranosyl-D-arabinose are critical for understanding their biological roles. The integration of this disaccharide into high-throughput (HTP) analytical platforms is a key future direction. Current glycomics and glycoproteomics workflows are rapidly evolving to increase throughput and sensitivity, which will be crucial for studying complex structures like AGPs that contain this disaccharide. mdpi.com

Advanced HTP methods, such as multi-capillary electrophoresis (CE) systems and DNA sequencer-based glycan analysis, offer the potential for rapid and quantitative profiling of N-glycans from plant and other biological sources. nih.govyoutube.com These platforms, which can analyze dozens of samples in parallel, could be adapted to screen for the presence and abundance of this compound within complex mixtures released from glycoproteins. youtube.com Furthermore, glycan microarrays, which immobilize a library of individual glycans onto a solid surface, represent a powerful HTP tool for screening interactions with glycan-binding proteins, antibodies, or even whole cells. biorxiv.orgyoutube.com Including synthetic this compound and related oligosaccharides on these arrays could rapidly identify novel binding partners and elucidate its role in molecular recognition events. youtube.com The development of HTP assays for glycosyltransferases (GTs) is also essential, allowing for the efficient screening of enzyme activities and substrate specificities, which could uncover the specific enzymes responsible for synthesizing the β(1→3) linkage in this disaccharide. mdpi.com

Table 1: High-Throughput Platforms for Glycan Analysis

| Platform | Principle | Throughput | Application for this compound |

| Multi-capillary Electrophoresis (CE) | Separation of fluorescently labeled glycans based on charge and size. | High (e.g., up to 24-96 samples in parallel) youtube.com | Quantitative analysis of oligosaccharides released from arabinogalactan (B145846) proteins. |

| DNA Sequencer-Based Analysis | Labeled glycans are analyzed using repurposed automated DNA sequencing technology. | High (e.g., 96-well format) nih.gov | Profiling of plant-specific N-glycans and complex glycan mixtures. nih.gov |

| Glycan Microarrays | Immobilized glycans are probed with fluorescently labeled glycan-binding proteins. | Very High (>100s of glycans screened simultaneously) youtube.com | Identification of proteins (lectins, antibodies) that specifically recognize this disaccharide. biorxiv.orgyoutube.com |

| HTP Enzyme Assays | Miniaturized, automated assays (e.g., UDP-Glo™) to measure glycosyltransferase activity. | High (e.g., 96- or 384-well plates) mdpi.com | Screening for novel glycosyltransferases that synthesize the β(1→3) linkage. mdpi.com |

Exploration of Novel Enzymatic Activities and Metabolic Pathways involving this compound

The biosynthesis and degradation of this compound are governed by specific carbohydrate-active enzymes (CAZymes), primarily glycosyltransferases (GTs) and glycoside hydrolases (GHs). frontiersin.org A significant area of future research involves the discovery and characterization of novel enzymes that act on this specific linkage. While the enzymes responsible for synthesizing the core arabinogalactan structure are beginning to be identified, the specific GTs that add the terminal galactose in a β(1→3) configuration to an arabinose residue are not fully characterized. frontiersin.org

Research into gut microbiota, particularly Bifidobacterium species, has revealed novel GHs that degrade complex plant fibers like arabinogalactans. nih.govasm.orgnih.gov For instance, a novel 3-O-α-D-galactosyl-α-L-arabinofuranosidase (GAfase) from Bifidobacterium longum has been identified, which cleaves a similar, albeit anomeric, linkage. asm.orgnih.gov This suggests the existence of a diverse enzymatic toolkit in gut bacteria for processing arabinogalactan side chains. Future metagenomic and proteomic studies on gut microbiomes and plant-associated microbes are likely to uncover novel β-galactosidases or β-arabinofuranosidases with specific activity towards the this compound structure. nih.gov Identifying these enzymes is crucial for reconstructing the complete metabolic pathways of AGP degradation and understanding how this disaccharide is utilized as a carbon source by various organisms. nih.gov

Biotechnological Applications in Plant Engineering and Sustainable Biomaterials Development

As a fundamental component of plant polysaccharides, this compound is integral to the structure of biomaterials with significant biotechnological potential. wikipedia.org Arabinogalactans, rich in this disaccharide, are known for their high solubility and low viscosity, making them suitable for applications in food, cosmetics, and medicine. researchgate.net Future research will likely focus on using plant engineering to modify the structure of AGPs to enhance their material properties. By manipulating the expression of the specific glycosyltransferases and glycoside hydrolases involved in its synthesis and turnover, it may be possible to control the density and length of side chains containing this disaccharide, thereby fine-tuning the physicochemical properties of the resulting polysaccharides. mdpi.combenthamdirect.comnih.gov

The development of sustainable biomaterials is a growing field, and plant-derived polysaccharides are attractive green materials. mdpi.commdpi.com Chemical modification of polysaccharides can improve their biological and physical characteristics. mdpi.combenthamdirect.com Understanding the role of structural units like this compound is key to designing these modifications effectively. Furthermore, agro-industrial byproducts, such as blackcurrant pomace, are rich sources of arabinogalactans. bg.ac.rs Developing enzymatic or chemical processes to efficiently break down these complex polymers into valuable oligosaccharides, including this compound, represents a promising avenue for creating functional foods (e.g., prebiotics) and other high-value products within a circular economy framework. bg.ac.rsresearchgate.net

Advanced Computational Modeling and Glycoinformatics for Structure-Function Prediction and Pathway Reconstruction

The inherent flexibility of oligosaccharides makes their three-dimensional structure challenging to study by experimental methods alone. nih.gov Advanced computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for exploring the conformational landscape of disaccharides. nih.govacs.orgresearchgate.net Future research will apply these methods to this compound to predict its preferred 3D structures and dynamic behavior in solution. nih.govcarta-evidence.org By simulating the torsion angles (φ/ψ) of the β(1→3) glycosidic linkage, researchers can generate energy maps that reveal the most stable conformations, providing critical insights into how this disaccharide interacts with enzymes and binding proteins. acs.orgresearchgate.netacs.org

Glycoinformatics, which applies computational and data science techniques to glycoscience, is another rapidly emerging field. acs.org Databases like UniCarb-DB and platforms like GlyTouCan are central repositories for glycan structures and associated analytical data. nih.govexpasy.org As more data on this compound becomes available, these resources will be vital for linking its structure to function. The application of artificial intelligence and machine learning to predict glycosylation sites and even the 3D structures of glycans from sequence data is a promising frontier. acs.org These predictive tools, combined with growing databases, will facilitate the reconstruction of metabolic pathways and help to generate hypotheses about the biological functions of specific glycan structures like this compound, guiding future experimental validation. researchgate.net

Q & A

Q. What are the optimal conditions for hydrolyzing 3-O-beta-D-Galactopyranosyl-D-arabinose into its monosaccharides?

Hydrolysis of this compound into D-galactose and D-arabinose occurs at 298.15 K with a rate constant of 5.65, catalyzed by beta-galactosidase. The reaction can be monitored using high-pressure liquid chromatography (HPLC) to quantify product formation and validate kinetic parameters . Microcalorimetry is recommended for thermodynamic profiling, including enthalpy and entropy changes during hydrolysis .

Q. What synthetic methods are commonly used to produce this compound?

Solid-phase synthesis with 9-fluorenylmethyloxycarbonyl (Fmoc) protection is a standard approach. Coupling reagents such as HATU or HBTU, combined with HOAt/HOBt, enhance glycosidic bond formation efficiency. Post-synthesis purification via reversed-phase HPLC ensures high purity, while high-resolution mass spectrometry (HRMS) confirms molecular integrity .

Q. How is the structure of this compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy, particularly heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond coherence (HMBC), resolves the glycosidic linkage configuration. HRMS provides precise molecular weight validation, and infrared (IR) spectroscopy identifies functional groups like hydroxyl and glycosidic bonds .

Advanced Research Questions

Q. How can contradictions in reported hydrolysis rate constants be resolved?

Discrepancies in rate constants (e.g., 5.65 for this compound vs. 1.28∙10² for lactulose ) may arise from enzyme source variability (e.g., beta-galactosidase purity) or analytical methods (HPLC vs. calorimetry). To address this, standardize enzyme activity assays and validate analytical techniques across multiple laboratories. Comparative studies under identical conditions (pH, temperature) are critical .

Q. What experimental designs optimize enzymatic vs. chemical synthesis of derivatives?

Enzymatic synthesis using beta-galactosidase offers stereospecificity but may require cofactor optimization. Chemical methods, such as glycosyl chloride coupling (e.g., using silver zeolite catalysts), enable broader substrate flexibility but risk lower yields. Hybrid approaches, like enzymatic trimming of chemically synthesized intermediates, balance efficiency and specificity .

Q. How can researchers address low yields in solid-phase synthesis?

Optimize coupling reagents (e.g., HATU for sterically hindered substrates) and reaction times. Introduce orthogonal protecting groups (e.g., benzyl for transient stability) to minimize side reactions. Real-time monitoring via thin-layer chromatography (TLC) or mass spectrometry intermediates improves reaction control .

Q. What strategies elucidate enzyme-substrate specificity for this compound?

Conduct kinetic assays with mutated beta-galactosidase variants to identify active-site residues critical for substrate recognition. Isothermal titration calorimetry (ITC) quantifies binding affinity, while molecular docking simulations predict interaction hotspots. Comparative studies with structural analogs (e.g., lactulose) reveal steric and electronic determinants of specificity .

Methodological Considerations

Q. How to design thermodynamic studies for hydrolysis reactions?

Use microcalorimetry to measure enthalpy (ΔH) and entropy (ΔS) changes. Pair this with HPLC to correlate thermodynamic parameters with product ratios. For example, the Gibbs free energy (ΔG) of hydrolysis for this compound can be calculated from rate constants and temperature-dependent data .

Q. What advanced spectroscopic techniques validate glycosidic linkages?

Rotating-frame Overhauser effect spectroscopy (ROESY) identifies through-space interactions between galactose and arabinose residues. Anomeric proton coupling constants (J values) from ¹H NMR distinguish alpha/beta configurations. X-ray crystallography, though challenging for carbohydrates, provides definitive structural confirmation .

Q. How to mitigate degradation during long-term storage?

Lyophilize the compound under inert gas (N₂/Ar) to prevent oxidative damage. Store at -20°C in amber vials with desiccants. Periodic stability testing via HPLC and NMR ensures integrity, especially for hygroscopic samples .

Applications in Glycobiology

Q. What role does this compound play in studying glycosidase inhibitors?

As a substrate analog, it helps identify competitive inhibitors of beta-galactosidase, relevant to lysosomal storage disorders. Structure-activity relationship (SAR) studies using modified arabinose or galactose moieties reveal critical functional groups for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.